molecular formula C19H24N2O5 B14387133 but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine CAS No. 88059-37-4

but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine

Katalognummer: B14387133
CAS-Nummer: 88059-37-4
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: CJVJDSZAYCHNHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is a complex organic compound that combines the structural features of but-2-enedioic acid and a morpholine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the morpholine ring and subsequent attachment of the but-2-enedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • But-2-enedioic acid;2-(1H-indol-4-yl)-4-methylmorpholine
  • But-2-enedioic acid;2-(1H-indol-4-yl)-4-ethylmorpholine

Uniqueness

But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group in the morpholine ring can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds with different alkyl groups.

Eigenschaften

CAS-Nummer

88059-37-4

Molekularformel

C19H24N2O5

Molekulargewicht

360.4 g/mol

IUPAC-Name

but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine

InChI

InChI=1S/C15H20N2O.C4H4O4/c1-2-8-17-9-10-18-15(11-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,15-16H,2,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

CJVJDSZAYCHNHA-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCOC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.